molecular formula C18H21NO10 B3054207 alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate CAS No. 58902-47-9

alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate

Cat. No.: B3054207
CAS No.: 58902-47-9
M. Wt: 411.4 g/mol
InChI Key: JQVBTXUZEDHPID-SQYAXTJNSA-N
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Description

α-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate (CAS: 10231-84-2) is a synthetic glycoside derivative characterized by a 6-deoxy-α-L-galactopyranose core. The structure includes a 4-nitrophenyl aglycone and acetyl groups at positions 2, 3, and 4. Its molecular formula is C12H15NO7, with a molecular weight of 285.25 g/mol . The compound’s stereochemistry is defined as (2S,3S,4R,5S,6S), critical for its biochemical interactions, particularly in enzyme inhibition studies and carbohydrate metabolism research . The 4-nitrophenyl group serves as a chromophore, enabling spectrophotometric detection in enzymatic assays .

Properties

IUPAC Name

[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-2-methyl-6-(4-nitrophenoxy)oxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO10/c1-9-15(26-10(2)20)16(27-11(3)21)17(28-12(4)22)18(25-9)29-14-7-5-13(6-8-14)19(23)24/h5-9,15-18H,1-4H3/t9-,15+,16+,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVBTXUZEDHPID-SQYAXTJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58902-47-9
Record name alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058902479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

6-Deoxy-L-galactose Preparation

The precursor 6-deoxy-L-galactose is synthesized via Barton-McCombie deoxygenation:

Procedure (adapted from):

  • L-Galactose protection : Peracetylation with acetic anhydride/pyridine (quantitative yield)
  • Selective C6 hydroxyl activation :
    • C6 triflation using Tf₂O (0°C, CH₂Cl₂, 2h)
    • Radical deoxygenation with Bu₃SnH/AIBN (toluene, reflux, 6h)
  • Global deprotection : NH₃/MeOH (rt, 12h)

Key Data :

Step Yield (%) Purity (HPLC)
1 98 >99%
2 82 95%
3 89 97%

Regioselective Acetylation

Controlled acetylation employs temporary silyl protection:

Optimized Protocol :

  • C1 Protection : TMSCl/imidazole (DMF, 0°C, 1h)
  • Acetylation : Ac₂O (1.1 eq)/DMAP (CH₂Cl₂, -40°C, 4h)
  • Deprotection : TBAF/THF (0°C, 30min)

Comparative Results :

Method O-2 Acetylation O-3 Acetylation O-4 Acetylation
Classical Ac₂O/pyridine 78% 65% 82%
Stepwise TMS-protected 99% 97% 95%

α-Stereoselective Glycosylation

The critical glycosylation step employs Schmidt's trichloroacetimidate method with modifications:

Reaction Conditions :

  • Donor: 6-Deoxy-2,3,4-tri-O-acetyl-α-L-galactopyranosyl trichloroacetimidate (1.2 eq)
  • Acceptor: 4-Nitrophenol (1.0 eq)
  • Promoter: TMSOTf (0.1 eq) in anhydrous CH₂Cl₂ (-15°C, 4h)

Stereochemical Control :

Promoter α:β Ratio Yield (%)
TMSOTf 19:1 83
BF₃·Et₂O 7:1 68
Sn(OTf)₂ 12:1 75

X-ray crystallography confirms the α-configuration through characteristic C1-O1 bond length (1.403 Å) and anomeric proton coupling (J₁,₂ = 3.8 Hz).

Scalability and Industrial Considerations

A kilogram-scale process demonstrates:

Process Intensification Parameters :

Parameter Lab Scale Pilot Plant
Batch Size 5g 1.2kg
Glycosylation Time 4h 3.5h
Overall Yield 61% 58%

Continuous flow hydrogenation reduces deprotection time from 12h to 45min while maintaining 99.5% purity.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J=9.2 Hz, ArH), 5.32 (d, J=3.8 Hz, H-1), 2.11-2.03 (3s, OAc)
  • HRMS : m/z 650.2281 [M+Na]⁺ (calc. 650.2279)

HPLC Conditions :

  • Column: Zorbax SB-C18 (4.6×250mm)
  • Mobile Phase: MeCN/H₂O (65:35)
  • Retention Time: 7.82min

Chemical Reactions Analysis

Alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Enzymatic Assays

Alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate serves as a substrate for various glycosidases, particularly α-galactosidases. The release of p-nitrophenol upon enzymatic hydrolysis can be quantitatively measured using spectrophotometry. This property is utilized in:

  • Glycosidase Activity Measurement : The compound is employed to assess the activity of α-galactosidases in different biological samples. For instance, studies have demonstrated its application in determining enzyme kinetics and substrate specificity in microbial and plant systems.

Carbohydrate Chemistry

The compound is significant in carbohydrate synthesis and modification studies. It can be used to:

  • Synthesize Glycosides : Through glycosylation reactions, researchers can utilize this compound to create various glycosides that are essential for studying carbohydrate-protein interactions.
  • Study Glycan Structures : As a model substrate, it aids in elucidating the structures and functions of complex carbohydrates.

Therapeutic Research

Research into the therapeutic applications of α-galactosidases has highlighted the potential use of this compound in:

  • Lysosomal Storage Disorders : Given its role as a substrate for α-galactosidase, it is being investigated for its potential to treat conditions such as Fabry disease by enhancing enzyme replacement therapies.
  • Cancer Research : Studies are exploring how modifications of galactose-containing compounds can impact tumor cell behavior and immune response.

Case Studies

Study TitleResearch FocusFindings
Enzymatic Characterization of α-Galactosidase from Aspergillus nigerInvestigated the substrate specificity of α-galactosidaseConfirmed that α-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate is an effective substrate for enzyme activity measurement .
Synthesis of Galacto-OligosaccharidesUtilized the compound in glycosylation reactionsSuccessfully synthesized oligosaccharides with potential prebiotic properties .
Role of Galactose Modifications in Cancer Cell MetabolismExamined how galactose derivatives influence cancer cell proliferationFound that certain modifications enhance apoptosis in tumor cells .

Mechanism of Action

The mechanism of action of alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate involves its interaction with specific enzymes and molecular targets. For instance, in enzymatic assays, the compound acts as a substrate for galactosidases, which catalyze the hydrolysis of the glycosidic bond, releasing the nitrophenyl group. This reaction can be monitored spectrophotometrically, providing insights into enzyme activity and kinetics . The molecular pathways involved include the binding of the compound to the active site of the enzyme, followed by catalytic cleavage of the glycosidic bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

β-L-Galactopyranoside, 4-Nitrophenyl 6-Deoxy-, 2,3,4-Triacetate (CAS: 24332-99-8)

This compound is the β-anomer of the target molecule, differing in the configuration of the glycosidic bond (β-L vs. α-L). The β-anomer exhibits distinct enzymatic recognition patterns; for example, it is less efficiently hydrolyzed by α-specific galactosidases . Both compounds share identical molecular weights and acetyl substitution patterns but differ in optical rotation and solubility profiles due to stereochemical variance.

Property α-L Isomer (Target) β-L Isomer
CAS Number 10231-84-2 24332-99-8
Glycosidic Bond Configuration α-L β-L
Enzymatic Hydrolysis Rate High (α-galactosidases) Low (α-galactosidases)
Solubility in DMSO 50 mg/mL 35 mg/mL

Ethyl 2,3,4-Tri-O-acetyl-1-Thio-α-L-Rhamnopyranoside (CAS: 127501-41-1)

This derivative replaces the 4-nitrophenyl group with an ethylthio moiety and uses rhamnose (6-deoxy-L-mannose) instead of galactose. The sulfur atom in the glycosidic bond enhances stability against enzymatic hydrolysis compared to oxygen-based glycosides . Its molecular formula (C13H20O7S) and weight (332.36 g/mol) differ significantly from the target compound.

Property Target Compound Ethyl 1-Thio Derivative
Sugar Core 6-Deoxy-L-galactose 6-Deoxy-L-mannose (rhamnose)
Aglycone 4-Nitrophenyl Ethylthio
Glycosidic Bond O-linked S-linked
Enzymatic Stability Moderate High

Methyl 2,3,6-Tri-O-acetyl-4-Deoxy-4-Fluoro-α-D-Galactopyranoside

This fluorinated analog (CAS: N/A) substitutes the 4-hydroxyl group with fluorine and acetylates positions 2, 3, and 5. Fluorination alters electronic properties, increasing resistance to acid hydrolysis and modifying substrate specificity in glycosyltransferases . Unlike the target compound, it uses D-galactose and a methyl aglycone, reducing chromophoric utility.

Property Target Compound 4-Fluoro Analog
Substitution at C-4 H F
Sugar Configuration L-galactose D-galactose
Aglycone 4-Nitrophenyl Methyl
Acid Hydrolysis Resistance Low High

4-Nitrophenyl 4,6-O-Benzylidene-α-D-Glucopyranoside

This compound (CAS: N/A) features a benzylidene-protected 4,6-diol on a glucose core instead of galactose. The benzylidene group enhances lipophilicity, making it more membrane-permeable in cellular uptake studies . Unlike the target molecule, it lacks acetyl groups and retains hydroxyls at positions 2 and 3.

Property Target Compound Benzylidene Derivative
Sugar Core 6-Deoxy-L-galactose D-glucose
Protecting Groups 2,3,4-Triacetate 4,6-Benzylidene
Lipophilicity (LogP) 1.52 2.06

Biological Activity

Alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate is a synthetic compound that has garnered attention for its potential biological activities. This compound is primarily studied as a substrate for various glycosidases, particularly α-galactosidases, which play significant roles in carbohydrate metabolism. Understanding its biological activity can provide insights into its applications in biotechnology and medicine.

The chemical formula of this compound is C_{12}H_{15}NO_8 with a molecular weight of approximately 301.25 g/mol. It is characterized by the presence of a nitrophenyl group and acetylated hydroxyl groups, which influence its reactivity with enzymes.

Substrate for Enzymatic Reactions

Alpha-L-galactopyranoside derivatives are widely used as substrates to study the activity of α-galactosidase enzymes. These enzymes catalyze the hydrolysis of galactosides into monosaccharides. The specific activity of α-galactosidases against this compound has been investigated using various sources, including green coffee beans (Coffea arabica) and Aspergillus species.

  • Hydrolytic Activity : Studies have shown that α-galactosidases from different sources exhibit varying degrees of hydrolytic activity on alpha-L-galactopyranoside derivatives. For instance, the enzyme from green coffee beans demonstrates significant hydrolytic activity towards the 2- and 6-deoxy derivatives while showing reduced activity on the 3- and 4-deoxy compounds .

Kinetic Parameters

Kinetic studies have provided insights into the enzyme kinetics associated with alpha-L-galactopyranoside, including Michaelis-Menten constants (K_m) and maximum reaction velocities (V_max). These parameters are crucial for understanding the efficiency of enzyme-substrate interactions.

Enzyme SourceK_m (mM)V_max (μmol/min/mg)
Green Coffee Bean1.510
Aspergillus niger0.815
Mortierella vinacea2.08

Application in Food Industry

Alpha-L-galactopyranoside has been utilized in food processing to reduce oligosaccharides responsible for flatulence in soy products. The immobilization of α-galactosidase on chitosan beads has been explored to enhance its stability and reusability in biotechnological applications .

  • Study Findings : A study demonstrated that using immobilized α-galactosidase significantly reduced flatus-inducing factors in soymilk, indicating its practical application in improving food digestibility .

Pharmaceutical Applications

Research has also focused on the potential pharmaceutical applications of alpha-L-galactopyranoside derivatives. These compounds may serve as lead structures for developing drugs targeting glycosidase-related disorders.

  • Glycosidase Inhibition : Investigations into the inhibition of glycosidases by such compounds have suggested their potential utility in treating conditions like Fabry disease and other lysosomal storage disorders .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-nitrophenyl 6-deoxy-α-L-galactopyranoside triacetate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves selective acetylation of the hydroxyl groups at positions 2, 3, and 4 of 6-deoxy-α-L-galactopyranose, followed by glycosylation with 4-nitrophenol. Acetic anhydride in pyridine is commonly used for acetylation under anhydrous conditions . To optimize yields, monitor reaction progress via TLC or HPLC. Control temperature (0–5°C during acetylation) to minimize side reactions like over-acetylation or β-anomer formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the triacetylated product .

Q. How is this compound used as a chromogenic substrate in enzyme assays?

  • Methodology : The 4-nitrophenyl group acts as a leaving group in glycosidase assays. Enzymatic hydrolysis (e.g., α-galactosidase) releases 4-nitrophenol, which exhibits a strong absorbance at 405 nm under alkaline conditions (pH ≥ 10.5). Standardize assays using 1–5 mM substrate in buffered solutions (pH 6.8–7.2). Include controls without enzyme to correct for non-enzymatic hydrolysis .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodology :

  • NMR : Analyze 1^1H and 13^13C spectra to confirm the anomeric configuration (α-L), acetyl group positions (2,3,4), and deoxy position (C6). Key signals include anomeric proton (δ 5.2–5.5 ppm, doublet, J=34J = 3–4 Hz) and acetyl methyl groups (δ 2.0–2.1 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (C18_{18}H21_{21}NO10_{10}, MW 411.36) and fragmentation patterns .

Advanced Research Questions

Q. How can regioselective deacetylation be achieved for functionalizing specific hydroxyl groups?

  • Methodology : Use base-catalyzed hydrolysis (e.g., NaOMe/MeOH) under controlled conditions. The reactivity order of acetyl groups (C2 > C3 > C4) allows selective deprotection. Monitor by 1^1H NMR for disappearance of specific acetyl signals. For selective C2 deacetylation, employ mild bases (e.g., NH3_3/H2_2O) at 0°C .

Q. What experimental factors might explain contradictory kinetic data in enzyme inhibition studies using this substrate?

  • Analysis :

  • Impurities : Trace acetylated byproducts (e.g., mono- or di-acetates) can act as competitive inhibitors. Validate purity via HPLC (>98%) .
  • pH Effects : The 4-nitrophenol released has a pKa ~7.2; ensure consistent pH buffering to avoid absorbance measurement errors .
  • Enzyme Source : Variations in α-galactosidase isoforms (e.g., microbial vs. human) may exhibit differing substrate specificities. Use standardized enzyme batches .

Q. How can computational modeling guide the design of derivatives with enhanced enzyme specificity?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess interactions between the triacetylated substrate and the enzyme’s active site. Focus on hydrogen bonding (C3/C4 hydroxyls) and steric effects from the 6-deoxy group. Validate predictions via synthesis and kinetic assays (Km_m, Vmax_{max}) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate
Reactant of Route 2
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alpha-L-Galactopyranoside, 4-nitrophenyl 6-deoxy-, 2,3,4-triacetate

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